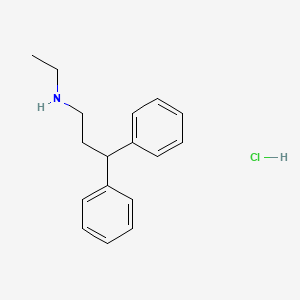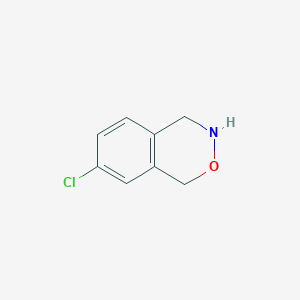
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-2,4,12,16,18,20,22-heptamethyl-23-methoxy-1,11-dioxo-, 8-(diethylhydrazone), 21-acetate is a complex organic compound with a unique structure This compound features multiple functional groups, including epoxide, imino, carboxaldehyde, hydroxy, methoxy, and diethylhydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound would likely involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:
Formation of the naphtho(2,1-b)furan core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the epoxide group: This could be done via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Addition of the imino group: This could involve a condensation reaction with an amine.
Incorporation of the carboxaldehyde group: This could be achieved through a formylation reaction.
Introduction of hydroxy and methoxy groups: These could be added via hydroxylation and methylation reactions, respectively.
Formation of the diethylhydrazone group: This could involve a reaction with diethylhydrazine.
Acetylation to form the acetate group: This could be done using acetic anhydride.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new substituted compounds.
Scientific Research Applications
The compound’s diverse functional groups make it a valuable candidate for research in various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity can be studied for drug development.
Medicine: It may have therapeutic properties that can be explored for treating diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the epoxide group can react with nucleophiles, while the imino group can form hydrogen bonds with biological molecules. The compound’s overall activity would be a result of these interactions and the pathways they influence.
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxy-1,4-naphthoquinone: Similar naphthoquinone core with hydroxy groups.
Epoxyeicosatrienoic acids (EETs): Epoxide-containing compounds with biological activity.
Hydrazones: Compounds containing the hydrazone functional group.
Properties
CAS No. |
13292-35-8 |
|---|---|
Molecular Formula |
C42H57N3O12 |
Molecular Weight |
795.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(diethylhydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H57N3O12/c1-12-45(13-2)43-19-27-32-37(51)30-29(36(27)50)31-39(25(8)35(30)49)57-42(10,40(31)52)55-18-17-28(54-11)22(5)38(56-26(9)46)24(7)34(48)23(6)33(47)20(3)15-14-16-21(4)41(53)44-32/h14-20,22-24,28,33-34,38,47-51H,12-13H2,1-11H3,(H,44,53)/b15-14+,18-17+,21-16+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
InChI Key |
IQRZLGYKWLMBQE-ZQTRLKCYSA-N |
Isomeric SMILES |
CCN(CC)/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CCN(CC)N=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


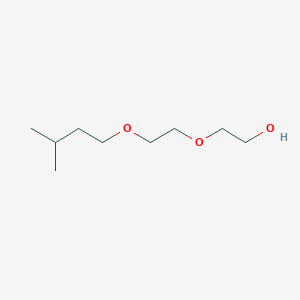
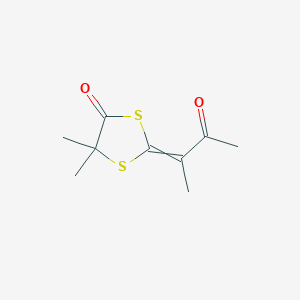
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)


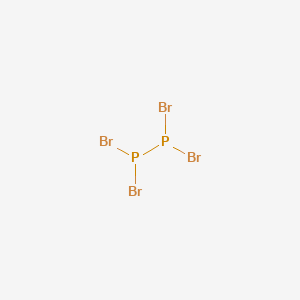
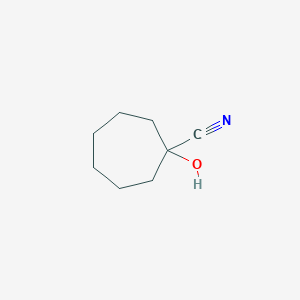
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
